molecular formula C10H15N7O3 B12390045 (2R,5R)-5-(6-amino-2-hydrazinylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

(2R,5R)-5-(6-amino-2-hydrazinylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

Cat. No.: B12390045
M. Wt: 281.27 g/mol
InChI Key: PVBTZBGACFSXPR-YSLANXFLSA-N
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Description

The compound “(2R,5R)-5-(6-amino-2-hydrazinylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol” is a complex organic molecule that belongs to the class of nucleoside analogs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2R,5R)-5-(6-amino-2-hydrazinylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol” typically involves multi-step organic reactions. The starting materials are usually simple organic molecules that undergo a series of transformations, including nucleophilic substitution, oxidation, and reduction reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

The compound “(2R,5R)-5-(6-amino-2-hydrazinylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol” can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. Researchers investigate its potential as a building block for more complex molecules and its behavior under various chemical conditions.

Biology

In biology, the compound is explored for its interactions with biological macromolecules like DNA and proteins. Its ability to mimic natural nucleosides makes it a valuable tool for studying cellular processes and genetic regulation.

Medicine

In medicine, the compound is of interest for its potential therapeutic applications. Nucleoside analogs are often used as antiviral or anticancer agents due to their ability to interfere with viral replication or cancer cell proliferation.

Industry

In industry, the compound may be used in the development of new pharmaceuticals or as a precursor for other valuable chemicals. Its unique properties make it a versatile component in various industrial processes.

Mechanism of Action

The mechanism of action of “(2R,5R)-5-(6-amino-2-hydrazinylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol” involves its interaction with specific molecular targets. In the case of antiviral or anticancer applications, the compound may inhibit enzymes involved in DNA replication or repair, leading to the disruption of viral or cancer cell proliferation. The pathways involved often include key regulatory proteins and signaling cascades that control cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nucleoside analogs like:

    Acyclovir: An antiviral drug used to treat herpes infections.

    Zidovudine: An antiretroviral medication used to treat HIV.

    Gemcitabine: A chemotherapy drug used to treat various cancers.

Uniqueness

What sets “(2R,5R)-5-(6-amino-2-hydrazinylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol” apart is its specific structural features and reactivity. Its unique combination of functional groups and stereochemistry may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C10H15N7O3

Molecular Weight

281.27 g/mol

IUPAC Name

(2R,5R)-5-(6-amino-2-hydrazinylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H15N7O3/c11-8-7-9(15-10(14-8)16-12)17(3-13-7)6-1-4(19)5(2-18)20-6/h3-6,18-19H,1-2,12H2,(H3,11,14,15,16)/t4?,5-,6-/m1/s1

InChI Key

PVBTZBGACFSXPR-YSLANXFLSA-N

Isomeric SMILES

C1[C@@H](O[C@@H](C1O)CO)N2C=NC3=C(N=C(N=C32)NN)N

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=C(N=C32)NN)N)CO)O

Origin of Product

United States

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